4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine derivative structure have been found to exhibit good anticonvulsant activity . This suggests that the compound might interact with GABA-ergic neurotransmission in the brain .
Mode of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might influence gaba-ergic neurotransmission in the brain . This could potentially involve enhancing the inhibitory effects of GABA or reducing the excitatory effects of other neurotransmitters.
Biochemical Pathways
This could result in an overall increase in inhibitory neurotransmission, potentially contributing to its anticonvulsant effects .
Pharmacokinetics
Similar compounds have been found to be metabolized and excreted primarily through the kidneys . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-17-2-4-19-18(11-17)16(10-22(26)29-19)13-24-7-5-23(6-8-24)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11,25H,5-8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQQNPNTVSMNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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